molecular formula C26H26N4O2S B3443191 N-[4-(dimethylamino)phenyl]-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydro-2-quinazolinyl]thio}acetamide

N-[4-(dimethylamino)phenyl]-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydro-2-quinazolinyl]thio}acetamide

Cat. No. B3443191
M. Wt: 458.6 g/mol
InChI Key: RRPJZGLACVEXCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a quinazolinylthioacetamide derivative with a dimethylaminophenyl group. Quinazolinones and their derivatives are a significant class of organic compounds that exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties .


Molecular Structure Analysis

The compound contains a quinazolinyl core, a common structure in many biologically active compounds. The dimethylaminophenyl group might contribute to the compound’s lipophilicity, potentially affecting its biological activity .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many quinazolinyl derivatives interact with enzymes or receptors in the body, but without specific studies, it’s difficult to predict the exact mechanism .

Safety and Hazards

The safety and hazards of a compound depend on its specific biological activity and physical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could involve studying the compound’s biological activity, determining its mechanism of action, and optimizing its structure for increased potency or selectivity .

properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-[4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O2S/c1-29(2)21-14-12-20(13-15-21)27-24(31)18-33-26-28-23-11-7-6-10-22(23)25(32)30(26)17-16-19-8-4-3-5-9-19/h3-15H,16-18H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPJZGLACVEXCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(Dimethylamino)phenyl]-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-YL]sulfanyl}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(dimethylamino)phenyl]-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydro-2-quinazolinyl]thio}acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-(dimethylamino)phenyl]-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydro-2-quinazolinyl]thio}acetamide
Reactant of Route 3
Reactant of Route 3
N-[4-(dimethylamino)phenyl]-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydro-2-quinazolinyl]thio}acetamide
Reactant of Route 4
Reactant of Route 4
N-[4-(dimethylamino)phenyl]-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydro-2-quinazolinyl]thio}acetamide
Reactant of Route 5
Reactant of Route 5
N-[4-(dimethylamino)phenyl]-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydro-2-quinazolinyl]thio}acetamide
Reactant of Route 6
Reactant of Route 6
N-[4-(dimethylamino)phenyl]-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydro-2-quinazolinyl]thio}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.